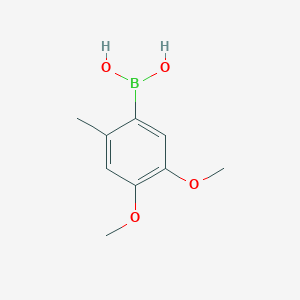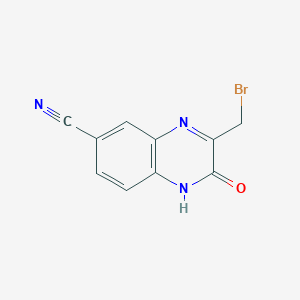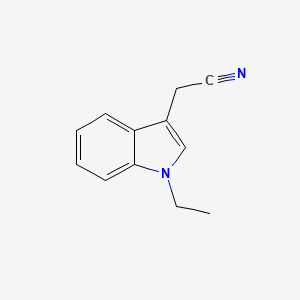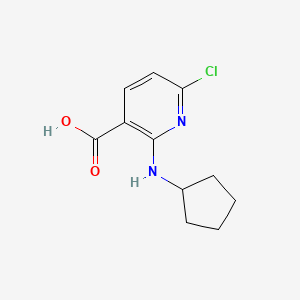
2-Phenylindazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylindazol-6-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry. The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with an amine group at the 6th position and a phenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylindazol-6-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst to form acetophenone phenylhydrazone. The hydrazone then undergoes cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylindazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Phenylindazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2-Phenylindazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparación Con Compuestos Similares
2-Phenylindole: Shares the indazole core but lacks the amine group at the 6th position.
2-Phenylbenzimidazole: Contains a similar bicyclic structure but with different nitrogen positioning.
Uniqueness: 2-Phenylindazol-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amine group at the 6th position allows for unique interactions with biological targets, differentiating it from other indazole derivatives .
Propiedades
Fórmula molecular |
C13H11N3 |
|---|---|
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-phenylindazol-6-amine |
InChI |
InChI=1S/C13H11N3/c14-11-7-6-10-9-16(15-13(10)8-11)12-4-2-1-3-5-12/h1-9H,14H2 |
Clave InChI |
CUTAMANOHUFYIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)




![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)





